N-Propyl-2,5-dimethylaniline
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Overview
Description
“N-Propyl-2,5-dimethylaniline” is a chemical compound with the formula C11H17N . It contains a total of 29 bonds, including 12 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aromatic) .
Synthesis Analysis
The synthesis of “N-Propyl-2,5-dimethylaniline” or similar compounds often involves multiple steps. For instance, the synthesis of azo dye derivatives, which are structurally similar to “N-Propyl-2,5-dimethylaniline”, involves a Schiff-base condensation between 2,3-dimethylaniline and other compounds .Molecular Structure Analysis
“N-Propyl-2,5-dimethylaniline” has a total of 29 atoms, including 17 Hydrogen atoms, 11 Carbon atoms, and 1 Nitrogen atom . The molecule contains a total of 29 bonds, including 12 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aromatic) .Chemical Reactions Analysis
The chemical reactions involving “N-Propyl-2,5-dimethylaniline” or similar compounds are often complex and involve multiple steps. For example, the synthesis of azo dye derivatives, which are structurally similar to “N-Propyl-2,5-dimethylaniline”, involves a Schiff-base condensation between 2,3-dimethylaniline and other compounds .Scientific Research Applications
- 2,6-Diisopropyl-N,N-dimethylaniline (DIDMA) serves as a polymerization co-initiator in holographic photopolymer materials. Specifically, it is effective when irradiated with blue light in the presence of the dye sensitizer Fluorone (which absorbs at λ 470 nm) .
- 2,5-Dimethyl-N-(3-phenylprop-2-en-1-ylidene) aniline (2,5 DPPA) , a derivative of 2,5-dimethyl-N-propylaniline, has been synthesized and characterized as a second-order nonlinear optical material. It forms single crystals and exhibits organic character .
- 2,5-Dimethyl-N-[2-(3-methylphenoxy)propyl]aniline is used in proteomics research. Its molecular formula is C18H23NO, and its molecular weight is 269.38 .
Photoinitiators in Holographic Photopolymer Materials (HPPM)
Nonlinear Optical Material
Proteomics Research
Safety and Hazards
Mechanism of Action
Target of Action
Aniline and its dimethyl derivatives reportedly become haematotoxic after metabolic n-hydroxylation of their amino groups . Therefore, it can be inferred that 2,5-dimethyl-N-propylaniline might interact with similar targets.
Mode of Action
It’s known that aniline and its dimethyl derivatives become haematotoxic after metabolic n-hydroxylation of their amino groups . This suggests that 2,5-dimethyl-N-propylaniline might interact with its targets in a similar manner, leading to changes in cellular functions.
Biochemical Pathways
Aniline and its dimethyl derivatives are known to undergo metabolic n-hydroxylation , which suggests that 2,5-dimethyl-N-propylaniline might affect similar pathways. These pathways could potentially lead to downstream effects such as haematotoxicity.
Pharmacokinetics
It’s known that the plasma concentrations of aniline and its dimethyl derivatives after single oral doses in rats were quantitatively measured and semi-quantitatively estimated . The elimination rates of aniline and its dimethyl derivatives based on rat plasma versus time curves were generally rapid . These findings suggest that 2,5-dimethyl-N-propylaniline might have similar ADME properties, which could impact its bioavailability.
Result of Action
Aniline and its dimethyl derivatives reportedly become haematotoxic after metabolic n-hydroxylation of their amino groups . This suggests that 2,5-dimethyl-N-propylaniline might have similar effects on a molecular and cellular level.
Action Environment
It’s known that the spatial distribution of pm25, which can contain various chemical compounds including aniline derivatives, is affected by multiple factors . Therefore, it can be inferred that environmental factors might also influence the action of 2,5-dimethyl-N-propylaniline.
properties
IUPAC Name |
2,5-dimethyl-N-propylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-4-7-12-11-8-9(2)5-6-10(11)3/h5-6,8,12H,4,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUCNDYWOCRNPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=CC(=C1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Propyl-2,5-dimethylaniline |
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